molecular formula C21H25Cl2N3O2S B6480944 N-(4-chloro-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-4-ethoxybenzamide hydrochloride CAS No. 1215540-13-8

N-(4-chloro-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-4-ethoxybenzamide hydrochloride

Cat. No.: B6480944
CAS No.: 1215540-13-8
M. Wt: 454.4 g/mol
InChI Key: DPYMQIPJLLAKQE-UHFFFAOYSA-N
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Description

N-(4-chloro-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-4-ethoxybenzamide hydrochloride is a benzothiazole-derived compound characterized by a 4-chloro-substituted benzothiazole core linked to a 4-ethoxybenzamide moiety via a 3-(dimethylamino)propyl chain. The hydrochloride salt enhances solubility, a critical feature for pharmaceutical applications. Its molecular weight, inferred from structurally analogous compounds, is approximately 401.31 g/mol (based on a related oxazole derivative, ). The 4-chloro group likely augments lipophilicity and target binding, while the ethoxybenzamide and dimethylaminopropyl groups contribute to solubility and pharmacokinetic properties.

Properties

IUPAC Name

N-(4-chloro-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-4-ethoxybenzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24ClN3O2S.ClH/c1-4-27-16-11-9-15(10-12-16)20(26)25(14-6-13-24(2)3)21-23-19-17(22)7-5-8-18(19)28-21;/h5,7-12H,4,6,13-14H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPYMQIPJLLAKQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)N(CCCN(C)C)C2=NC3=C(S2)C=CC=C3Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Properties

The compound shares structural motifs with several benzothiazole and carboxamide derivatives (Table 1). Key differences lie in substituents and molecular weights:

Compound Name (Hydrochloride Salts) Core Structure Substituents Molecular Weight (g/mol) Reference
Target Compound Benzothiazole 4-Cl, 4-ethoxybenzamide, 3-(dimethylamino)propyl ~401.31*
N-(3-(dimethylamino)propyl)-4-hydroxyquinoline-2-carboxamide Quinoline 4-hydroxy, 3-(dimethylamino)propyl 309.79
N-(2-(dimethylamino)ethyl)-3-(morpholinomethyl)-4-hydroxyquinoline-2-carboxamide Quinoline 4-hydroxy, morpholinomethyl, 2-(dimethylamino)ethyl 358.43
N-(4-chloro-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-1,2-oxazole-5-carboxamide Benzothiazole 4-Cl, oxazole-5-carboxamide, 3-(dimethylamino)propyl 401.31
N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide Benzothiazole 4-F, piperidin-1-ylsulfonyl, 2-(dimethylamino)ethyl Not listed

*Estimated based on structural analogy.

The target compound’s higher molecular weight compared to quinoline derivatives (309–358 g/mol, ) suggests reduced membrane permeability but improved target affinity due to bulkier substituents.

Functional Group Impact on Bioactivity

  • Chlorine vs.
  • Ethoxybenzamide vs. Oxazole/Morpholinomethyl: The ethoxy group in the target compound provides steric bulk and moderate electron donation, differing from the hydrogen-bonding capacity of hydroxy groups () or the polar sulfonyl group in . These variations influence solubility and metabolic pathways.
  • Dimethylaminopropyl Chain: This moiety, shared with compounds in and , is critical for solubility and cationic charge at physiological pH, aiding in cellular uptake .

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